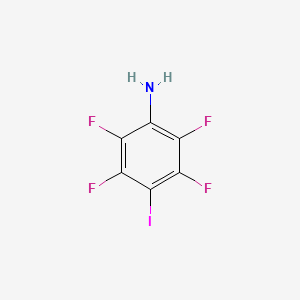
2,3,5,6-TETRAFLUORO-4-IODOANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-iodoaniline is a halogenated aniline derivative with the molecular formula C6H2F4IN. This compound is characterized by the presence of four fluorine atoms and one iodine atom attached to the benzene ring, making it a highly fluorinated aromatic amine. It is commonly used in various chemical research and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method includes the reaction of 2,3,5,6-tetrafluoroaniline with iodine in the presence of an oxidizing agent such as sodium nitrite or potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions: 2,3,5,6-Tetrafluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, methoxide, or ammonia, leading to the formation of corresponding substituted products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives, although detailed reaction conditions and products are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, methanol, and ammonia are commonly used under basic conditions to facilitate the substitution of the iodine atom.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed, depending on the desired product.
Major Products Formed:
科学的研究の応用
2,3,5,6-Tetrafluoro-4-iodoaniline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2,3,5,6-tetrafluoro-4-iodoaniline is primarily based on its ability to participate in halogen and hydrogen bonding interactions. The iodine atom can act as a halogen bond donor, while the amine group can participate in hydrogen bonding. These interactions are crucial in the formation of supramolecular structures and in mediating the compound’s reactivity in various chemical processes .
類似化合物との比較
2,3,5,6-Tetrafluoro-4-bromoaniline: Similar in structure but with a bromine atom instead of iodine.
2,3,4,5-Tetrafluoro-6-iodobenzoic acid: Another fluorinated aromatic compound with an iodine atom, but with a carboxylic acid group instead of an amine.
Uniqueness: 2,3,5,6-Tetrafluoro-4-iodoaniline is unique due to its specific halogenation pattern and the presence of both fluorine and iodine atoms. This combination imparts distinct reactivity and bonding properties, making it valuable in various research and industrial applications .
生物活性
2,3,5,6-Tetrafluoro-4-iodoaniline is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound, characterized by the presence of multiple fluorine atoms and an iodine substituent, exhibits interesting interactions within biological systems. This article aims to explore the biological activity of this compound by examining its chemical properties, biological mechanisms, and relevant case studies.
This compound is a derivative of aniline with the following structural formula:
This compound features:
- Four fluorine atoms : Contributing to its lipophilicity and potential bioactivity.
- One iodine atom : Enhancing its reactivity and ability to engage in halogen bonding.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Enzyme Inhibition :
- Anticancer Potential :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several fluorinated anilines against common pathogens. The results demonstrated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated counterparts.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Non-fluorinated Aniline | 64 |
Case Study 2: Enzyme Inhibition
In a biochemical assay assessing the inhibition of histone deacetylases (HDACs), this compound showed promising results. The compound was tested alongside known HDAC inhibitors to evaluate its potency.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| SAHA (control) | 10 |
These results indicate that while not as potent as established inhibitors like SAHA (Suberoylanilide Hydroxamic Acid), it still demonstrates significant enzyme inhibition potential .
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVULQPRWQVUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)I)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














